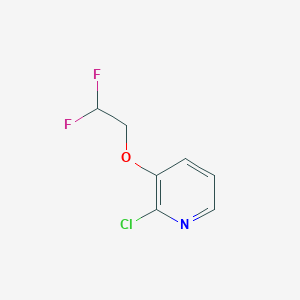
Pyridine, 2-chloro-3-(2,2-difluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(2,2-difluoroethoxy)pyridine is a compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound is characterized by the presence of a chloro group and a difluoroethoxy group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 2-chloro-3-(2,2-difluoroethoxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form corresponding dihydropyridines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridines.
Aplicaciones Científicas De Investigación
2-chloro-3-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with an additional fluorine atom, leading to different chemical properties.
2-chloro-5-(2,2-difluoroethoxy)pyridine: Positional isomer with the difluoroethoxy group at a different position on the pyridine ring.
Uniqueness
2-chloro-3-(2,2-difluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted chemical syntheses and specific biological applications.
Propiedades
Fórmula molecular |
C7H6ClF2NO |
|---|---|
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
2-chloro-3-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6ClF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2 |
Clave InChI |
FFNHGIOEHHSOPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
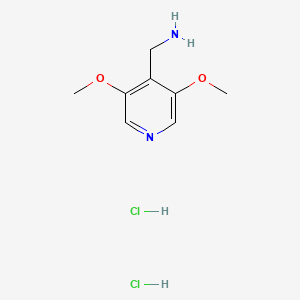
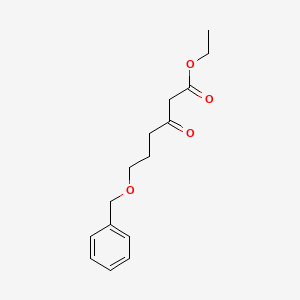
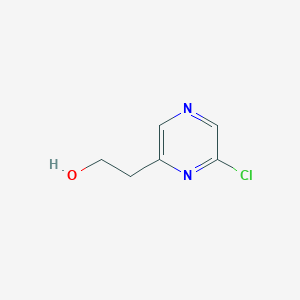
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
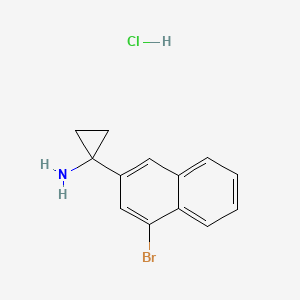
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
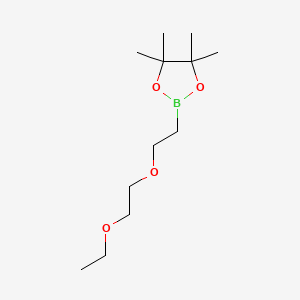

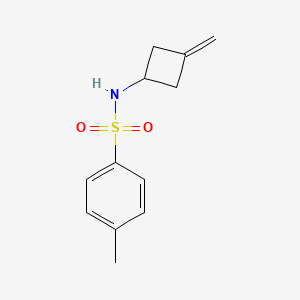
![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)
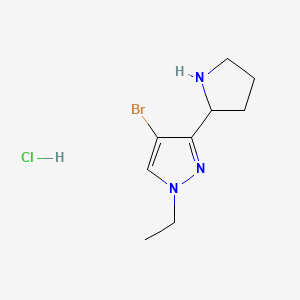
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)
